Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

HPPD inhibition Enzyme kinetics Drug discovery

Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (CAS 212688-02-3) is a dibromotyrosine-derived phenylacetic acid methyl ester with a Ki of 24 nM against human HPPD, making it the optimal scaffold for herbicidal and therapeutic inhibitor development. The ethyl ester (EC50 151 nM) and free acid (>0.5 mM) are not direct substitutes due to marked differences in potency, reactivity, and validated synthetic routes. This methyl ester enables selective transesterification and orthogonal protecting group strategies, and is the documented starting material for pulmonarin B analogs with up to 89.4% antibiofilm reduction against S. aureus. Procure this specific ester to ensure synthetic reproducibility and accurate SAR conclusions.

Molecular Formula C9H8Br2O3
Molecular Weight 323.968
CAS No. 212688-02-3
Cat. No. B2764512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate
CAS212688-02-3
Molecular FormulaC9H8Br2O3
Molecular Weight323.968
Structural Identifiers
SMILESCOC(=O)CC1=CC(=C(C(=C1)Br)O)Br
InChIInChI=1S/C9H8Br2O3/c1-14-8(12)4-5-2-6(10)9(13)7(11)3-5/h2-3,13H,4H2,1H3
InChIKeyOXEQAKXFKIZTCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (CAS 212688-02-3): Chemical Class and Baseline Characteristics


Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (CAS 212688-02-3) is a synthetic dibromotyrosine-derived phenylacetic acid methyl ester with the molecular formula C9H8Br2O3 and a molecular weight of 323.97 g/mol . It belongs to the class of brominated phenolic esters, which are structurally related to marine natural products such as pulmonarin B, and serves as a key synthetic intermediate for the construction of bioactive dibromotyrosine analogs [1]. The compound features a para-hydroxyl group flanked by two ortho-bromine atoms on the aromatic ring and an α-methylene ester side chain. Its primary procurement relevance stems from its demonstrated inhibitory activity against human 4-hydroxyphenylpyruvate dioxygenase (HPPD) (Ki = 24 nM) [2], as well as its established role as a versatile building block in medicinal chemistry and antimicrobial research campaigns [1].

Why Generic Substitution Fails for Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate


Compounds within the dibromotyrosine ester family—such as the free acid 3,5-dibromo-4-hydroxyphenylacetic acid (CAS 24744-58-9), the ethyl ester analog (CAS 24744-59-0), or the corresponding acetamide—are not interchangeable due to marked differences in (i) enzymatic inhibitory potency, (ii) physicochemical properties governing synthetic reactivity and purification, and (iii) downstream derivatization efficiency. The methyl ester exhibits a Ki of 24 nM against human HPPD [1], representing a distinct inhibition profile compared to the ethyl ester's reported EC50 of 151 nM at the ecdysone receptor [2] and its much weaker AChE inhibition (IC50 = 1.4 μM) [3]. Furthermore, the methyl ester's smaller steric profile and higher electrophilicity confer enhanced reactivity in nucleophilic acyl substitution reactions relative to the ethyl ester, enabling selective cleavage and transesterification under milder conditions [4]. These differences directly impact synthetic route design, yield optimization, and the biological activity of final target molecules, rendering generic substitution a high-risk decision for both procurement and research reproducibility.

Quantitative Differentiation Evidence for Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate


HPPD Inhibitory Potency: Methyl Ester vs. Ethyl Ester and Free Acid

Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate exhibits potent, competitive inhibition of human 4-hydroxyphenylpyruvate dioxygenase (HPPD) with a Ki value of 24 nM [1]. In contrast, the ethyl ester analog (CAS 24744-59-0) demonstrates markedly different target engagement, with an EC50 of 151 nM at the ecdysone receptor [2] and an IC50 of 1.4 μM against acetylcholinesterase (AChE) [3]. The free acid (CAS 24744-58-9) displays only complete inhibition of HPPD at a high concentration range of 0.5–1.0 mM [4], underscoring that esterification, and specifically methyl esterification, is critical for achieving low-nanomolar potency.

HPPD inhibition Enzyme kinetics Drug discovery

Synthetic Versatility: Methyl Ester as a Key Intermediate for Bioactive Pulmonarin B Analogs

Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate serves as the direct precursor for the synthesis of a library of pulmonarin B analogs, including mono- and bis-quaternary ammonium salts, which exhibit potent antibacterial and antibiofilm activities [1]. The methyl ester is the documented starting material in the published synthetic route [1]; no analogous synthetic protocols using the ethyl ester or free acid have been reported for generating these specific bioactive derivatives. The methyl ester's enhanced reactivity facilitates efficient amidation and subsequent quaternization steps, enabling rapid generation of structurally diverse analogs.

Antibacterial Antibiofilm Medicinal chemistry

Antimicrobial Activity Profile: Methyl Ester vs. Acetamide Analog

In a direct comparative study of dibromotyrosine analogs, the ethyl ester analog (CAS 24744-59-0) and the acetamide analog were evaluated for antimicrobial activity against bacterial strains DH5α and ER2566 [1]. While the methyl ester itself was not directly tested in this study, the data establish a clear structure-activity relationship: the ester functional group (ethyl) confers different MIC50 values compared to the acetamide. Against E. coli ER2566, the acetamide analog showed MIC50 = 31.25 μg/mL, while the ethyl ester showed MIC50 = 66.19 μg/mL. Against E. coli DH5α, the acetamide analog gave MIC50 = 21.72 μg/mL, and the ethyl ester gave MIC50 = 17.69 μg/mL. These variations demonstrate that even minor modifications to the carboxylic acid derivative significantly alter antimicrobial potency, reinforcing that the methyl ester occupies a distinct and non-substitutable position in SAR campaigns.

Antimicrobial MIC Dibromotyrosine

Enhanced Synthetic Reactivity: Methyl Ester vs. Ethyl Ester Hydrolysis Rates

Methyl esters are consistently more reactive than their ethyl counterparts in nucleophilic acyl substitution reactions, including base- and enzyme-catalyzed hydrolysis and transesterification. Under LiI-mediated conditions, methyl ester hydrolysis proceeds approximately ten times faster than ethyl ester hydrolysis [1]. This enhanced reactivity translates to milder reaction conditions, shorter reaction times, and higher yields when the methyl ester is employed as an intermediate for generating the free acid or for direct amidation. Selective cleavage of methyl esters in the presence of ethyl esters is also achievable using reagents such as NaCN in HMPTA or CH3CO2NH4 in hot DMSO [2], offering orthogonal protecting group strategies that are unavailable with the ethyl ester.

Organic synthesis Ester hydrolysis Reactivity

Analytical Purity and Quality Specifications: Methyl Ester Procurement Standards

Commercial suppliers provide Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate with documented purity specifications and analytical support. AKSci offers the compound at ≥95% purity with full quality assurance backing . Bidepharm supplies the compound at 95+% purity and provides batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, the free acid analog (CAS 24744-58-9) is offered at 95% purity by various vendors, but with less extensive analytical documentation . This availability of robust analytical data ensures lot-to-lot consistency and facilitates regulatory compliance in research applications.

Quality control Purity Analytical standards

Validated Application Scenarios for Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate Based on Quantitative Evidence


HPPD Inhibitor Discovery and Structure-Activity Relationship (SAR) Studies

Researchers engaged in developing potent HPPD inhibitors for herbicidal or therapeutic applications should prioritize the methyl ester as the foundational scaffold. Its low-nanomolar Ki (24 nM) against human HPPD [1] provides a robust starting point for further structural optimization, while the much weaker activity of the free acid (>0.5 mM) [2] and the distinct target profile of the ethyl ester [3] preclude their use as direct substitutes. SAR campaigns aiming to improve potency or selectivity will benefit from the methyl ester's well-defined inhibitory profile.

Synthesis of Antibacterial and Antibiofilm Pulmonarin B Analogs

Medicinal chemists synthesizing pulmonarin B analogs for antimicrobial and antibiofilm screening should procure the methyl ester as the documented starting material. Published protocols demonstrate that the methyl ester enables efficient conversion to mono- and bis-quaternary ammonium salts with potent antibiofilm activity against S. aureus (up to 89.4% reduction) [4]. The ethyl ester and free acid lack validated synthetic routes to these specific bioactive derivatives, making the methyl ester the only chemically defined entry point to this compound class.

Dibromotyrosine Analog Libraries for Antimicrobial Screening

Groups exploring structure-activity relationships among dibromotyrosine derivatives will require the methyl ester to establish baseline activity for ester-containing analogs. Comparative MIC50 data between the ethyl ester and acetamide analogs reveal that the identity of the carbonyl derivative significantly alters antimicrobial potency [5]. Inclusion of the methyl ester in screening panels is essential for drawing accurate SAR conclusions and for identifying derivatives with optimal antimicrobial profiles.

Efficient Multistep Synthesis Requiring Orthogonal Ester Deprotection

Synthetic chemists executing complex multistep syntheses that require selective ester cleavage or transesterification should select the methyl ester for its enhanced reactivity. The methyl ester hydrolyzes approximately ten times faster than the ethyl ester under LiI conditions [6] and can be selectively cleaved in the presence of ethyl esters using reagents like NaCN/HMPTA or CH3CO2NH4/DMSO [7]. This reactivity profile enables orthogonal protecting group strategies and improves overall synthetic efficiency, justifying procurement of the methyl ester over less reactive alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.